molecular formula C23H31NO B11688996 N-(3,3-diphenylpropyl)-2-ethylhexanamide

N-(3,3-diphenylpropyl)-2-ethylhexanamide

Cat. No.: B11688996
M. Wt: 337.5 g/mol
InChI Key: YOBXNBWCORXMJJ-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-2-ethylhexanamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a diphenylpropyl group attached to an ethylhexanamide backbone, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-2-ethylhexanamide typically involves the N-acylation of 3,3-diphenylpropylamine with 2-ethylhexanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-2-ethylhexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halides, alkoxides.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-2-ethylhexanamide involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems in the brain.

Comparison with Similar Compounds

Similar Compounds

    3,3-Diphenylpropylamine: A precursor in the synthesis of N-(3,3-diphenylpropyl)-2-ethylhexanamide.

    N-(3,3-Diphenylpropenyl)alkanamides: Compounds with similar structural features but different functional groups.

Properties

Molecular Formula

C23H31NO

Molecular Weight

337.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-2-ethylhexanamide

InChI

InChI=1S/C23H31NO/c1-3-5-12-19(4-2)23(25)24-18-17-22(20-13-8-6-9-14-20)21-15-10-7-11-16-21/h6-11,13-16,19,22H,3-5,12,17-18H2,1-2H3,(H,24,25)

InChI Key

YOBXNBWCORXMJJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)NCCC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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